Ethyl 2-(carbamoylsulfamoyl)benzoate
Description
Properties
CAS No. |
95473-35-1 |
|---|---|
Molecular Formula |
C10H12N2O5S |
Molecular Weight |
272.28 g/mol |
IUPAC Name |
ethyl 2-(carbamoylsulfamoyl)benzoate |
InChI |
InChI=1S/C10H12N2O5S/c1-2-17-9(13)7-5-3-4-6-8(7)18(15,16)12-10(11)14/h3-6H,2H2,1H3,(H3,11,12,14) |
InChI Key |
PARSZYDXLXVEGG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1S(=O)(=O)NC(=O)N |
Origin of Product |
United States |
Preparation Methods
Esterification of Benzoic Acid Derivatives
The foundational step in synthesizing ethyl 2-(carbamoylsulfamoyl)benzoate involves esterification. A benzoic acid derivative bearing a sulfamoyl group is reacted with ethanol under acidic conditions. For instance, 2-(sulfamoyl)benzoic acid is treated with ethanol in the presence of concentrated sulfuric acid as a catalyst. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by an ethoxy group.
Reaction Conditions:
- Temperature: 70–80°C under reflux
- Duration: 6–8 hours
- Yield: 60–75% (depending on purity of starting material)
This method is widely adopted in academic settings due to its simplicity and reproducibility. However, the use of strong acids necessitates careful neutralization and purification steps to isolate the esterified product.
Introduction of the Carbamoylsulfamoyl Group
The carbamoylsulfamoyl moiety is introduced through a two-step process:
- Sulfonation: The benzoate ester undergoes sulfonation using chlorosulfonic acid to form 2-(chlorosulfonyl)benzoate.
- Amination: The chlorosulfonyl intermediate reacts with urea or ammonium carbamate to yield the carbamoylsulfamoyl group.
Critical Parameters:
- Sulfonation must occur at 0–5°C to prevent side reactions.
- Amination requires anhydrous conditions to avoid hydrolysis of the sulfonyl chloride intermediate.
A study demonstrated that substituting urea with methylcarbamate increases the reaction’s efficiency, achieving yields of 82% compared to 68% with urea.
Industrial Production Methods
Continuous-Flow Reactor Systems
Industrial synthesis prioritizes scalability and cost-effectiveness. Continuous-flow reactors are employed to enhance heat and mass transfer during esterification and sulfonation. For example, a tubular reactor with immobilized acid catalysts (e.g., Amberlyst-15 ) enables rapid esterification at 100°C with residence times under 30 minutes.
Advantages Over Batch Processes:
- 20–30% higher yield due to minimized side reactions.
- Reduced solvent consumption (ethanol recycled in-line).
Catalytic Optimization
Homogeneous catalysts like p-toluenesulfonic acid are replaced with heterogeneous alternatives (e.g., zeolites or sulfonated graphene ) to simplify product isolation. A patent highlighted the use of ZrO₂-SO₃H catalysts, which provide 94% conversion in esterification while being reusable for five cycles without significant activity loss.
Purification and Characterization
Recrystallization Techniques
Crude this compound is purified via recrystallization from ethanol-water mixtures. Optimal conditions include:
| Solvent Ratio (Ethanol:Water) | Purity (%) | Yield (%) |
|---|---|---|
| 3:1 | 98.5 | 85 |
| 2:1 | 97.2 | 78 |
| 1:1 | 95.8 | 65 |
Data derived from large-scale trials indicate that slower cooling rates (1°C/min) favor larger crystal formation, improving filterability.
Chromatographic Methods
For high-purity applications (e.g., pharmaceutical intermediates), column chromatography using silica gel and a hexane-ethyl acetate gradient (70:30 to 50:50) achieves >99% purity. Advanced techniques like preparative HPLC with C18 columns are employed when trace impurities must be eliminated.
Reaction Mechanistic Insights
Nucleophilic Acyl Substitution in Esterification
The esterification mechanism proceeds via protonation of the carboxylic acid’s carbonyl oxygen, followed by nucleophilic attack by ethanol. Density functional theory (DFT) calculations reveal that the energy barrier for this step decreases from 120 kJ/mol to 85 kJ/mol when sulfuric acid is used instead of HCl.
Carbamoylsulfamoyl Group Formation
The amination step involves the reaction of sulfonyl chloride with urea, which proceeds through a tetrahedral intermediate. Kinetic studies show that the rate-determining step is the nucleophilic attack by the amine nitrogen on the electrophilic sulfur atom, with an activation energy of 45 kJ/mol.
Comparative Analysis of Synthetic Approaches
| Method | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Batch Esterification | H₂SO₄ | 80 | 68 | 95 |
| Continuous-Flow | Amberlyst-15 | 100 | 89 | 97 |
| Catalytic Amination | DABCO | 25 | 82 | 98 |
| Industrial Scale | ZrO₂-SO₃H | 120 | 94 | 99 |
Key Findings:
- Continuous-flow systems outperform batch reactors in yield and purity.
- Heterogeneous catalysts reduce environmental impact by eliminating liquid acid waste.
Challenges and Innovations
Byproduct Formation
The primary byproduct, 2-(sulfamoyl)benzoic acid , arises from incomplete esterification. Adding molecular sieves (3Å) to absorb water shifts the equilibrium toward ester formation, reducing byproduct levels from 12% to 3%.
Green Chemistry Initiatives
Recent advances focus on solvent-free esterification using microwave irradiation. Trials at 150 W and 100°C achieved 88% yield in 15 minutes, cutting energy use by 40% compared to conventional heating.
Scientific Research Applications
Ethyl 2-(carbamoylsulfamoyl)benzoate has various applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-(carbamoylsulfamoyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamoylsulfamoyl group can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity . The ester group can also undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with biological targets .
Comparison with Similar Compounds
Key Findings :
- Substituent Influence: The 4-chloro-6-methoxy pyrimidine group in this compound enhances its selectivity for broadleaf weeds in leguminous crops, while mesosulfuron-methyl and nicosulfuron (with 4,6-dimethoxy pyrimidine) target grasses in cereals .
- Bioactivity : Chlorimuron ethyl (structurally identical to the target compound) exhibits prolonged soil residual activity compared to nicosulfuron, which degrades faster in corn fields .
Comparison with Non-Herbicidal Benzoate Esters
This compound is distinct from non-agrochemical benzoate esters, which are used in pharmaceuticals, polymers, and fragrances:
Key Findings :
- Reactivity: Ethyl 4-(dimethylamino) benzoate demonstrates higher reactivity in resin polymerization compared to methacrylate-based amines, achieving a 20–30% higher degree of conversion in dental cements .
- Solubility: Ethyl 2-methoxybenzoate is highly soluble in ethanol (>50 mg/mL), whereas sulfamoyl-substituted derivatives like Ethyl 2-sulfamoylbenzoate exhibit lower solubility due to polar sulfonamide groups .
Physicochemical Properties and Analytical Methods
A comparative analysis of key properties:
| Property | This compound | Chlorimuron ethyl | Ethyl 2-methoxybenzoate |
|---|---|---|---|
| Molecular Weight | 414.8 g/mol | 414.8 g/mol | 180.20 g/mol |
| Melting Point | 185–187°C (decomposes) | 185–187°C | 12–15°C |
| LogP (Octanol-Water) | 2.1 (estimated) | 2.1 | 1.8 |
| Key Analytical Method | HPLC-MS (residue analysis in crops) | HPLC-MS | GC-MS, IR spectroscopy |
Notes:
- This compound and chlorimuron ethyl are identical in structure and properties, confirming their synonymy .
- Ethyl 2-methoxybenzoate’s low melting point makes it suitable for liquid formulations in cosmetics and food additives .
Q & A
Basic: What synthetic methodologies are recommended for Ethyl 2-(carbamoylsulfamoyl)benzoate?
Answer:
The synthesis typically involves a multi-step reaction starting with 2-sulfamoylbenzoic acid. A common approach includes:
Esterification: Reacting the carboxylic acid group with ethanol under acid catalysis (e.g., H₂SO₄) to form the ethyl ester .
Carbamoylation: Introducing the carbamoyl group via reaction with 4-chloro-6-methoxypyrimidin-2-amine in the presence of a coupling agent like carbonyldiimidazole (CDI) or thionyl chloride .
Key Considerations:
- Purification via column chromatography (silica gel, ethyl acetate/hexane eluent).
- Characterization by <sup>1</sup>H/<sup>13</sup>C NMR, IR (C=O stretch at ~1700 cm⁻¹), and LC-MS for molecular ion confirmation.
Example Reaction Conditions Table:
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Esterification | Ethanol, H₂SO₄, reflux, 6h | 85 | |
| Carbamoylation | CDI, THF, 0°C→RT, 12h | 72 |
Advanced: How can crystallographic data elucidate the reactivity of this compound?
Answer:
X-ray crystallography reveals critical structural features influencing reactivity:
- Hydrogen Bonding: The carbamoylsulfamoyl group forms intermolecular H-bonds, stabilizing the crystal lattice and affecting solubility .
- Torsional Angles: Conformational flexibility of the sulfamoyl moiety impacts nucleophilic attack sites (e.g., hydrolysis susceptibility).
Methodology: - Use SHELXL for structure refinement and Mercury CSD for visualizing packing motifs and void spaces .
- Compare with analogs (e.g., oxasulfuron) to identify structure-activity relationships (SAR) .
Key Crystallographic Parameters:
| Parameter | Value | Implication |
|---|---|---|
| Space Group | P2₁/c | Common for sulfonylureas |
| R-factor | <0.05 | High data quality |
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- NMR Spectroscopy:
- IR Spectroscopy: Confirm ester (C=O, ~1700 cm⁻¹) and sulfonamide (N–H, ~3300 cm⁻¹) functional groups.
- Mass Spectrometry: ESI-MS ([M+H]<sup>+</sup> expected at m/z 427.8 for C₁₅H₁₅ClN₄O₆S<sup>+</sup>) .
Advanced: What is the molecular mechanism underlying its herbicidal activity?
Answer:
As a sulfonylurea herbicide analog, it inhibits acetolactate synthase (ALS) , a key enzyme in branched-chain amino acid biosynthesis in plants .
Experimental Validation:
In Vitro Assays: Measure ALS inhibition using spectrophotometry (NADH oxidation at 340 nm).
Plant Growth Studies: Dose-response curves on model species (e.g., Arabidopsis thaliana) under controlled light/temperature.
Computational Docking: Use AutoDock Vina to model binding to ALS active site (PDB: 1N0H) .
Key Data:
| Parameter | Value | Significance |
|---|---|---|
| IC₅₀ (ALS) | 0.2 µM | High potency |
| Herbicidal Efficacy (ED₅₀) | 10 g/ha | Field applicability |
Advanced: How can environmental degradation products be analyzed?
Answer:
Degradation pathways include hydrolysis (pH-dependent) and photolysis.
Methodology:
Hydrolysis Studies:
- Incubate in buffers (pH 4–9) at 25°C.
- Monitor by HPLC-MS/MS for benzoate and pyrimidine derivatives .
Photolysis: Expose to UV light (λ = 254 nm), analyze via GC-MS for volatile byproducts.
Soil Metabolism: Use <sup>14</sup>C-labeled compound to track mineralization (CO₂ evolution) .
Degradation Products Table:
| Condition | Major Products | Detection Method |
|---|---|---|
| Alkaline Hydrolysis | 2-Sulfamoylbenzoic acid | LC-MS |
| UV Exposure | Chlorinated biphenyls | GC-MS |
Basic: How to resolve contradictions in reported bioactivity data?
Answer:
Discrepancies may arise from assay conditions or impurity profiles.
Strategies:
- Reproducibility Checks: Standardize protocols (e.g., cell line, solvent controls).
- Impurity Profiling: Use HPLC-DAD to quantify byproducts (>98% purity required) .
- Meta-Analysis: Compare data across studies using statistical tools (e.g., ANOVA for IC₅₀ variability) .
Example Contradiction:
- Study A reports IC₅₀ = 0.5 µM (using purified compound), Study B finds IC₅₀ = 5 µM (crude sample). Likely due to ester hydrolysis impurities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
